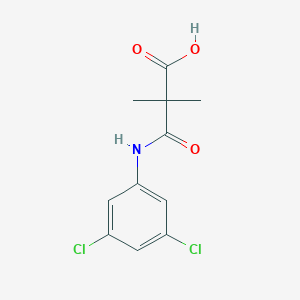

3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

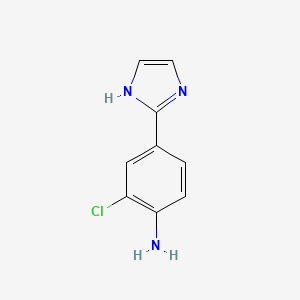

3,5-Dichloroaniline is a chemical compound which consists of an aniline ring substituted with two chlorine atoms . It is used as an important chemical intermediate in the production of a wide variety of pharmaceutical, industrial, and agricultural products . It is a pure needle-shaped crystal, soluble in ethanol and ether, but insoluble in water .

Synthesis Analysis

There are several methods for preparing 3,5-dichloroaniline. One method involves using 2,4-dichloroaniline as a raw material and adding an ammonia water catalyst for reaction . Another method uses hexachlorobenzene as a main raw material . These methods have the advantages of easily obtained raw materials, short reaction steps, simple process, suitability for industrial production .Molecular Structure Analysis

The molecular formula of 3,5-Dichloroaniline is C6H5Cl2N . The SMILES string representation is Nc1cc(Cl)cc(Cl)c1 .Physical and Chemical Properties Analysis

3,5-Dichloroaniline has a melting point of 51-53 ℃ and a boiling point of 259-260 ℃/98.7kPa . It is soluble in ethanol and ether, but insoluble in water .Aplicaciones Científicas De Investigación

Chlorogenic Acid: A Pharmacological Review and Call for Further Research

Chlorogenic Acid (CGA) demonstrates a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and anti-hypertension activities. CGA's role in modulating lipid metabolism and glucose suggests its potential in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review highlights the need for more studies to optimize its biological and pharmacological effects, potentially making CGA a natural food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).

Fatty Acid Esters of 3-Monochloropropanediol: A Review

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) are identified as nephrotoxic and testicular toxicants, detected in various food categories. This review summarizes research on 3-MCPD esters, including analytical methods, exposure biomarkers, absorption and metabolism, toxicities, formation mechanisms, and mitigation strategies, serving as a foundation for understanding 3-MCPD esters and their food safety concerns (Gao et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that 3,5-dichloroaniline, a related compound, has been reported to induce renal damage , suggesting that the kidney could be a potential target.

Mode of Action

Related compounds such as 3,5-dichloroaniline have been shown to cause toxicity in certain bacterial and fungal groups . This suggests that the compound might interact with its targets, leading to changes in their function and potentially causing toxicity.

Biochemical Pathways

It’s known that 3,5-dichloroaniline, a metabolite of certain pesticides, can cause a persistent reduction in enzymatic activities and potential nitrification . This suggests that the compound might affect similar pathways, leading to downstream effects on microbial diversity and function.

Pharmacokinetics

Studies on related compounds such as 3,5-dichloroaniline have shown that they can be transformed in the environment , which might impact their bioavailability.

Result of Action

Related compounds such as 3,5-dichloroaniline have been shown to cause a decrease in the diversity and function of soil microorganisms . This suggests that the compound might have similar effects.

Action Environment

The action of 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid can be influenced by various environmental factors. For instance, the presence of efficient degrading microorganisms in the soil can limit the formation of related compounds such as 3,5-Dichloroaniline . This suggests that the compound’s action, efficacy, and stability might be influenced by the presence of certain microorganisms in the environment.

Análisis Bioquímico

Biochemical Properties

It is known that dichloroanilines, which are chemical compounds consisting of an aniline ring substituted with two chlorine atoms, are used in the production of dyes and herbicides .

Cellular Effects

It has been reported that 3,5-Dichloroaniline, a related compound, can induce renal damage .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(3,5-Dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid in laboratory settings are not well studied. It is known that dichloroanilines have a boiling point of 259-260 °C .

Metabolic Pathways

It has been suggested that 3,5-Dichloroaniline, a related compound, could be involved in the transformation of certain pesticides .

Propiedades

IUPAC Name |

3-(3,5-dichloroanilino)-2,2-dimethyl-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO3/c1-11(2,10(16)17)9(15)14-8-4-6(12)3-7(13)5-8/h3-5H,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGKEPSEJPGESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B2750631.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate](/img/structure/B2750634.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750635.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2750636.png)

![3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2750639.png)

![N-[2-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2750640.png)

![({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate](/img/structure/B2750642.png)

![5-[(3-methylbutanoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/structure/B2750644.png)

![Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate](/img/structure/B2750646.png)

![N-{[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2750649.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2750651.png)